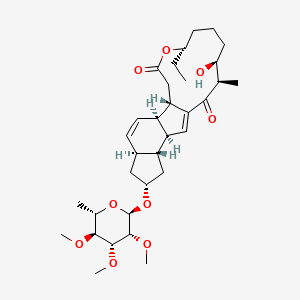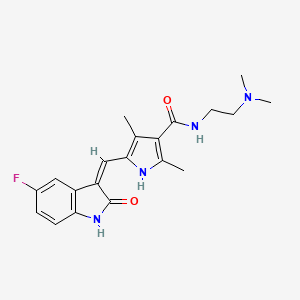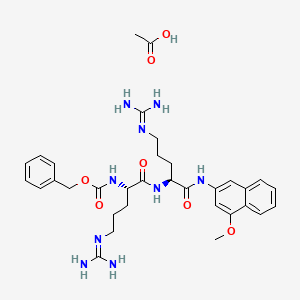
NA-Cbz-arg-arg 4-methoxy-B-naphthylamide
説明
NA-Cbz-arg-arg 4-methoxy-B-naphthylamide is a useful research compound. Its molecular formula is C31H41N9O5.C2H4O2 and its molecular weight is 679.774. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Acetic Acid Degradation and Environmental Impact
Acetic acid plays a significant role in environmental chemistry, particularly in the degradation of pharmaceutical compounds like acetaminophen (ACT) through advanced oxidation processes (AOPs). Studies like that of Qutob et al. (2022) have detailed the by-products of ACT degradation, including acetic acid, and their biotoxicity. This research contributes to enhancing the degradation efficiency of pollutants using AOP systems, highlighting the ecological relevance of understanding acetic acid's role in environmental chemistry (Qutob et al., 2022).
Mechanisms of Action in Biological Systems
The complex interactions of chemical compounds within biological systems are a key area of research. For example, the study of organotin(IV) complexes showcases the impact of molecular structure on biological activity, including antimicrobial and antituberculosis effects. Research by Iqbal et al. (2015) on these complexes provides insights into how modifications to chemical structures can influence their biological efficacy, offering potential avenues for therapeutic applications (Iqbal et al., 2015).
Acetic Acid in Material Science
In the realm of material science, the corrosion effects of organic acid vapors, including acetic acid on metals such as copper, are of significant interest. Studies like Bastidas and La Iglesia (2007) review the aggressiveness of acetic acid compared to other carboxylic acids, providing crucial knowledge for the development of corrosion-resistant materials and coatings (Bastidas & La Iglesia, 2007).
Therapeutic Potential and Drug Development
The therapeutic potential of chemical compounds, including their role in psychiatry and neurology, is another critical area of scientific research. For instance, N-acetylcysteine (NAC), a derivative related to acetic acid, shows promise in treating psychiatric disorders by modulating neurotropic, inflammatory pathways, and glutamatergic systems. Dean et al. (2011) have explored NAC's potential, indicating its utility beyond acting as an antioxidant precursor (Dean et al., 2011).
将来の方向性
: Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 771-787. Link : Improved Synthesis of Amino Acid Benzyl Esters. (n.d.). ACS Publications. Link : Acetic acid as a catalyst for the N-acylation of amines using ethyl acetate or butyl acetate. (2017). RSC Advances, 7(2), 1003-1006. [Link](https://pubs.rsc
特性
IUPAC Name |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N9O5.C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);1H3,(H,3,4)/t24-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRYKDUFBVHMQW-DKIIUIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746704 | |
| Record name | Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-19-4 | |
| Record name | Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-Arg-Arg 4-methoxy-β-naphthylamide acetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



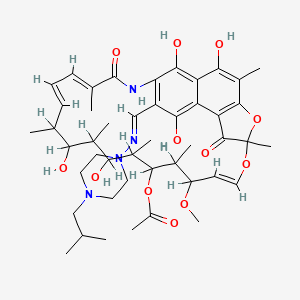
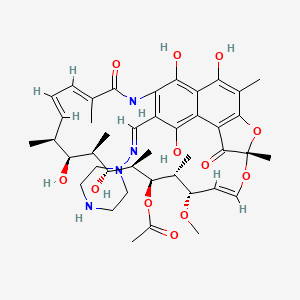

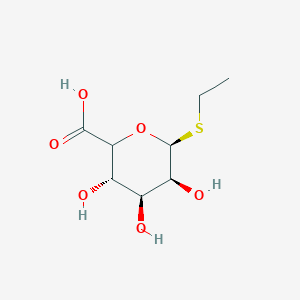
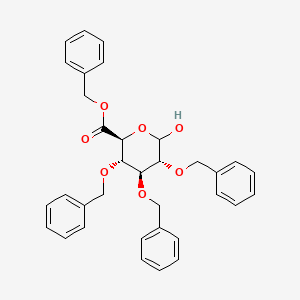
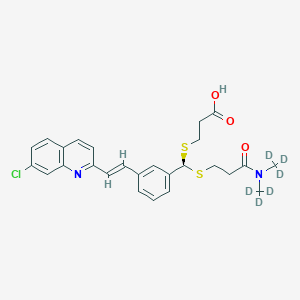

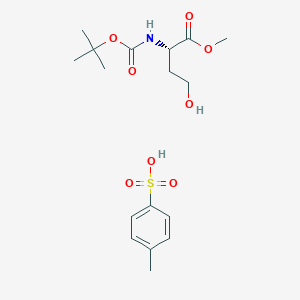
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
